Bis(8-methyl-1-nonyl) Phthalate-3,4,5,6-d4
Description
Overview of Phthalate (B1215562) Esters as Environmental Contaminants
Phthalate esters (PAEs), or phthalates, are a class of synthetic organic chemicals widely produced and used as plasticizers to enhance the flexibility and durability of various plastic products. frontiersin.orgresearchgate.net Their extensive application in consumer and industrial goods, such as food packaging, cosmetics, medical devices, and building materials, has led to their ubiquitous presence in the environment. frontiersin.orgwikipedia.orgfrontiersin.org Phthalates are not chemically bound to the polymer matrix and can leach into the environment, contaminating air, water, soil, and sediment. researchgate.netfrontiersin.org
As a result of their widespread distribution, phthalates are considered contaminants of emerging concern. iwaponline.com They have been detected in various environmental compartments, including surface water, drinking water, and atmospheric particulate matter. iwaponline.comnih.gov The primary routes of entry into aquatic systems include industrial and municipal wastewater discharges, runoff from agricultural and urban areas, and leaching from landfills. frontiersin.orgmdpi.com Due to their chemical properties, some phthalates can persist in the environment and bioaccumulate in organisms. mst.dkgreenfacts.org
Specific Significance of Diisodecyl Phthalate (DIDP) in Environmental Research
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer in polyvinyl chloride (PVC) products. wikipedia.orggst-chem.com It is a complex mixture of isomers rather than a single compound. wikipedia.orgmst.dk DIDP's low volatility and high heat resistance make it suitable for demanding applications like wire and cable insulation, automotive interiors, and roofing membranes. gst-chem.comunivarsolutions.com
The environmental presence of DIDP is a subject of ongoing research. It can be released into the environment during its production, use, and disposal. greenfacts.org Once released into water, DIDP tends to adsorb to sediment due to its low water solubility. mst.dkepa.gov In the atmosphere, it can attach to dust particles and be transported over distances. epa.gov Environmental monitoring studies have detected DIDP in various environmental media, including river water and lake sediments. nih.gov For example, a survey in Japan found DIDP in 55% of 375 water samples collected along the Pacific coast. nih.gov
Physicochemical Properties of Diisodecyl Phthalate (DIDP)
| Property | Value |
| Molecular Formula | C28H46O4 |
| Molecular Weight | 446.66 g/mol |
| Melting Point | -50 °C |
| Boiling Point | 250 to 257 °C at 0.5 kPa |
| Density | 0.96-0.97 g/cm³ at 20 °C |
| Water Solubility | <0.001 mg/L |
| Log Kow (Octanol-Water Partition Coefficient) | > 8.0 |
Data sourced from multiple references. wikipedia.orgmst.dkunivarsolutions.comchemicalbook.commst.dk
Role of Deuterated Analogs (Diisodecyl Phthalate-d4) in Advanced Environmental Studies
In environmental analysis, the accurate quantification of trace levels of contaminants like DIDP is crucial for assessing exposure and risk. Deuterated analogs, such as Diisodecyl Phthalate-d4 (DIDP-d4), play a vital role as internal standards in analytical methods, particularly in isotope dilution mass spectrometry. researchgate.net
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. acs.org By replacing four hydrogen atoms in the DIDP molecule with deuterium atoms, DIDP-d4 is created. This labeled compound is chemically almost identical to the non-labeled (native) DIDP but has a slightly higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.
The use of DIDP-d4 as an internal standard significantly improves the accuracy and precision of analytical measurements. researchgate.net A known amount of DIDP-d4 is added to an environmental sample at the beginning of the analytical process. This standard experiences the same sample preparation steps, including extraction and cleanup, as the native DIDP. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, a more accurate concentration of the native DIDP in the original sample can be calculated, compensating for matrix effects and procedural losses. researchgate.net This technique is essential for obtaining reliable data in complex environmental matrices like sediment, water, and biota. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
bis(8-methylnonyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-OLNJRPQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747688 | |
| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-79-2 | |
| Record name | Bis(8-methylnonyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Labeling of Diisodecyl Phthalate D4
Methodologies for Deuterated Synthesis of Phthalate (B1215562) Esters
The synthesis of deuterated phthalate esters can be approached through several methodologies, primarily involving the esterification of a deuterated precursor, either the phthalic acid/anhydride moiety or the alcohol moiety.
Deuterium (B1214612) Incorporation Strategies
There are two primary strategies for incorporating deuterium into the Diisodecyl Phthalate molecule:
Labeling of the Aromatic Ring: This strategy involves the deuteration of the phthalic anhydride precursor. One general method for the synthesis of deuterium-labeled phthalate esters utilizes o-xylene-D10 as the starting material, which can then be oxidized to form deuterated phthalic anhydride. Another approach, as noted for Diisodecyl Phthalate-3,4,5,6-d4, involves the reaction of diisobutyl phthalate with heavy water, suggesting a hydrogen-deuterium exchange on the aromatic ring.
Labeling of the Alkyl Chains: This approach requires the synthesis of deuterated isodecanol. Conventional methods for preparing deuterated alcohols involve the reduction of corresponding aldehydes or carbonyl derivatives using deuterated reducing agents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). More advanced and direct methods include iridium(III)-bipyridonate-catalyzed hydrogen/deuterium isotope exchange of alcohols using deuterium oxide (D2O) as the deuterium source. rsc.org
Reaction Pathways and Catalytic Considerations for Diisodecyl Phthalate-d4 Synthesis
The synthesis of Diisodecyl Phthalate-d4 is typically achieved through the esterification of phthalic anhydride (or its deuterated analogue) with isodecanol (or its deuterated analogue). The reaction proceeds in two main steps: a rapid, non-catalytic formation of a monoester, followed by a slower, catalyzed conversion to the diester at elevated temperatures.
The general reaction is as follows: C₆H₄(CO)₂O + 2 C₁₀H₂₁OH → C₆H₄(COOC₁₀H₂₁)₂ + H₂O (Phthalic Anhydride + 2 Isodecanol → Diisodecyl Phthalate + Water)
For the synthesis of DIDP-d4, one of the reactants would be isotopically labeled. For instance, if phthalic anhydride-d4 is used: C₆D₄(CO)₂O + 2 C₁₀H₂₁OH → C₆D₄(COOC₁₀H₂₁)₂ + H₂O
A variety of catalysts can be employed to facilitate the esterification process. Common catalysts include:
Titanium-based catalysts: Such as triisopropyl titanate.
Zirconium and Tin-based catalysts: Including alcoholates, carboxylates, and chelates. google.com
Acid catalysts: Both strong acids like sulfuric acid and para-toluenesulfonic acid, and solid acid catalysts like sulfamic acid have been used. cwejournal.org More recent developments have explored the use of functionalized dicationic ionic liquids as green and efficient catalysts. ias.ac.in
Isotopic Purity and Characterization of Diisodecyl Phthalate-d4 Standards
The accurate characterization and determination of isotopic purity are critical for the use of Diisodecyl Phthalate-d4 as an analytical standard. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the synthesized molecule and determining the position of the deuterium labels. 1H NMR spectra can be used to observe the absence of signals at the positions where deuterium has been incorporated. For instance, in DIDP-d4 where the aromatic ring is labeled, the aromatic proton signals would be absent or significantly reduced. 2H NMR can be used to directly observe the deuterium signals, confirming their presence and location.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the isotopic purity and distribution of the deuterated compound. High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is used to separate the deuterated standard from any residual unlabeled compound and to determine the relative abundance of different isotopologues (molecules with varying numbers of deuterium atoms). nih.gov The isotopic purity is calculated based on the relative intensities of the ion signals corresponding to the deuterated and non-deuterated forms.
| Analytical Technique | Information Provided |
| 1H NMR | Confirms the absence of protons at labeled sites. |
| 2H NMR | Directly detects the presence and location of deuterium atoms. |
| GC-MS | Separates the analyte and provides mass-to-charge ratio for identification and quantification. Used for determining isotopic enrichment. |
| LC-HRMS | Provides high-resolution mass data for accurate determination of isotopic purity and distribution of isotopologues. |
Advancements in Deuterated Phthalate Production for Research Applications
The production of deuterated compounds for research applications is continually evolving, with a focus on improving efficiency, selectivity, and environmental sustainability.
Catalyst Development: Research into novel catalysts for esterification aims to reduce reaction times and temperatures, increase yields, and allow for easier separation and reuse of the catalyst. The use of solid acid catalysts and ionic liquids represents a move towards greener chemistry in phthalate synthesis. cwejournal.orgias.ac.in
Isotopic Labeling Techniques: There is ongoing development of more efficient and selective methods for deuterium incorporation. This includes the use of transition metal catalysts for direct C-H activation and H/D exchange, which can simplify synthetic routes and reduce the need for multi-step procedures. rsc.orgacs.org The use of D2O as an inexpensive and readily available deuterium source is a key area of advancement.
Analytical Methodologies: Advances in analytical instrumentation, particularly in high-resolution mass spectrometry, allow for more precise and accurate characterization of isotopic purity. nih.gov This is crucial for ensuring the quality of deuterated standards used in sensitive analytical applications, such as environmental monitoring and human biomonitoring studies. The development of validated methods using isotope dilution-gas chromatography/mass spectrometry allows for the accurate determination of phthalates in various matrices. nih.gov These advancements contribute to the availability of high-quality deuterated standards for research, enabling more reliable and accurate scientific studies.
Analytical Methodologies for Environmental Monitoring and Quantification
Advanced Sample Preparation Techniques for Diisodecyl Phthalate (B1215562) and its Deuterated Analog in Complex Environmental Matrices
Effective sample preparation is paramount to ensure the quality and reliability of analytical methods for DIDP. mdpi.com The primary goals are to isolate the target analytes from the matrix, remove interfering compounds, and concentrate the analytes to levels suitable for instrumental detection. Given the ubiquity of phthalates, stringent measures must be taken throughout the sample preparation process to avoid cross-contamination from laboratory materials, which could lead to overestimated results or false positives. mdpi.comeuropa.eu
The choice of extraction and clean-up technique is highly dependent on the sample matrix. For solid matrices such as soil, sediment, and sludge, prior steps often include freeze-drying and homogenization to ensure sample uniformity. mdpi.com
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples, LLE involves partitioning the analytes between the sample and an immiscible organic solvent. mdpi.commdpi.com Solvents like isohexane or dichloromethane (B109758) (DCM) are frequently used. mdpi.comoiv.int The process can be repeated to improve recovery rates, which are generally greater than 80%. mdpi.com
Solid-Phase Extraction (SPE): A versatile technique for both liquid and solid samples, SPE uses a solid sorbent to retain the analytes while the matrix passes through. The analytes are then eluted with a small volume of solvent. SPE is also a common and effective clean-up procedure to remove interfering compounds. mdpi.commdpi.com
Soxhlet Extraction: A classical technique for solid samples that uses continuous extraction with a solvent, though it can be time-consuming and require large solvent volumes. mdpi.com
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to extract analytes from solid samples more efficiently and with less solvent than traditional methods like Soxhlet. mdpi.commdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for phthalates in various samples. It involves an extraction and partitioning step with salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up. mdpi.commdpi.comthermofisher.com
For complex matrices like fatty foods or sludges, a clean-up step following extraction is essential. Gel-Permeation Chromatography (GPC) is effective for removing high-molecular-weight interferences such as lipids. toxicfreefood.org
| Technique | Matrix Type | Common Solvents/Sorbents | Key Advantages | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water, Beverages | Isohexane, Dichloromethane (DCM), Ethyl Acetate | Simple, minimizes contamination sources | mdpi.commdpi.comoiv.int |
| Solid-Phase Extraction (SPE) | Water, Wastewater, Extracts from solids | C18, Styrene-Divinylbenzene (SDB) | Effective for extraction and clean-up, reduces solvent use | mdpi.commdpi.comresearchgate.net |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Sludge, Biota | Acetone, n-Hexane | Fast, automated, low solvent consumption | mdpi.commdpi.com |
| QuEChERS | Biosolids, Food | Acetonitrile, Magnesium Sulfate, PSA | Fast, high throughput, effective clean-up | mdpi.commdpi.comthermofisher.com |
| Soxhlet Extraction | Soil, Sediment, Plastics | Dichloromethane | Robust and established method | mdpi.comresearchgate.net |
Following extraction and clean-up, the resulting extract is typically concentrated to increase the analyte concentration to a level detectable by the analytical instrument. mdpi.com A common method is to evaporate the solvent under a gentle stream of nitrogen. oiv.intthermofisher.com Care must be taken during this step, as more volatile phthalates can be lost; the use of an internal standard like DIDP-d4 helps to correct for such losses. mdpi.com
For the analysis of high molecular weight phthalates like DIDP by modern chromatographic techniques, derivatization is generally not required. mdpi.com Gas Chromatography and Liquid Chromatography are capable of analyzing the parent phthalate diester directly. While derivatization is sometimes employed for the analysis of phthalate metabolites, it is not a standard procedure for quantifying DIDP using its deuterated analog.
Chromatographic and Spectrometric Techniques for Diisodecyl Phthalate-d4 Quantification
The instrumental analysis of DIDP is predominantly performed using gas or liquid chromatography coupled with mass spectrometry. These techniques offer the high sensitivity and selectivity required for detecting trace levels in complex environmental samples.
GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates. mdpi.comoiv.int The use of an isotope-labeled internal standard, such as DIDP-d4, is fundamental to the isotope dilution method, which is considered a gold standard for quantification. mdpi.comchinesestandard.net This approach involves adding a known amount of the deuterated standard to the sample at the beginning of the preparation process. chinesestandard.net Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, clean-up, and injection. By measuring the ratio of the native analyte to the deuterated standard, a highly accurate and precise quantification can be achieved. food.gov.uk
In practice, DIDP is a complex mixture of isomers, which results in a broad, unresolved peak in the chromatogram. researchgate.netfood.gov.uk For quantification, a specific deuterated standard like d4-di-n-nonyl phthalate or d4-di-n-octyl phthalate (DnOP-d4) is sometimes used as a surrogate to quantify the entire isomeric group of DIDP. oiv.intfood.gov.uk The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where only specific mass-to-charge ratio (m/z) ions are monitored for both the analyte and the internal standard, greatly enhancing sensitivity and selectivity. chinesestandard.netfood.gov.uk
| Parameter | Example Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | oiv.int |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | lcms.cz |
| Injection Mode | Splitless | oiv.int |
| Temperature Program | Initial 70°C, ramp to 280-300°C | oiv.intlcms.cz |
| Ionization Mode | Electron Ionization (EI) | chinesestandard.net |
| MS Detection Mode | Selected Ion Monitoring (SIM) | chinesestandard.net |
| Quantification Ion (m/z) for DIDP | 307 | food.gov.uk |
| Internal Standard | d4-di-n-nonyl phthalate or DnOP-d4 | food.gov.uk |
| Quantification Ion (m/z) for IS | 153 (for d4-di-n-nonyl phthalate) | food.gov.uk |
LC-MS/MS has emerged as a powerful alternative to GC-MS for phthalate analysis. nih.gov It offers exceptional sensitivity and selectivity and avoids the high temperatures of the GC inlet, which can be beneficial for thermally labile compounds. sciex.com A significant advantage of LC-MS/MS is that derivatization is not necessary. sciex.com
The technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. lcms.cz Detection is most commonly performed in Multiple Reaction Monitoring (MRM) mode. sciex.comlcms.cz In MRM, a specific precursor ion for the analyte (e.g., the protonated molecule [M+H]+ for DIDP) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process creates a highly specific and sensitive transition that minimizes matrix interference. sciex.com As with GC-MS, the use of deuterated internal standards like DIDP-d4 is crucial for accurate quantification. thermofisher.com Advanced methods may use unique approaches like MRM3 or differential mobility spectrometry (DMS) to further enhance selectivity and separate isomeric compounds. sciex.com
| Parameter | Example Condition | Reference |
|---|---|---|
| Instrument | (Ultra) High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | lcms.cznih.gov |
| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 2.6 µm) | sciex.com |
| Mobile Phase | Gradient elution with water (with ammonium (B1175870) acetate) and methanol | sciex.comlcms.cz |
| Ionization Source | Electrospray Ionization (ESI), positive mode | sciex.com |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | lcms.cz |
| Precursor Ion [M+H]+ for DIDP | 447.4 | - |
| Example Product Ions for DIDP | 149.1, 167.1 | sciex.com |
| Internal Standard | Diisodecyl Phthalate-d4 (DIDP-d4) | mdpi.comthermofisher.com |
Quality Assurance and Quality Control in Environmental Analysis of Diisodecyl Phthalate-d4
Due to the ubiquitous nature of phthalates, rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential for generating reliable and defensible data. europa.eutoxicfreefood.org The primary challenge is to minimize and monitor background contamination that can occur at any stage of the analytical process. toxicfreefood.org
Key QA/QC measures include:
Internal Standards: As detailed above, a known quantity of a deuterated standard like DIDP-d4 is added to every sample, blank, and standard before any processing. mdpi.comthermofisher.com It is the primary tool for correcting for variations in recovery and instrument response.
Matrix Spikes / Spiked Samples: A known amount of the target analytes is added to a real sample, which is then analyzed. asianpubs.org The recovery of the spike is calculated to assess the accuracy of the method and to identify any matrix-related signal suppression or enhancement. toxicfreefood.org
Duplicate Samples: A single sample is split into two and analyzed separately to assess the precision and reproducibility of the entire method. toxicfreefood.orgasianpubs.org
Calibration Curve: A series of standard solutions with known concentrations are analyzed to establish a calibration curve, which is used to quantify the analyte in the samples. The linearity of the curve is a critical performance metric. asianpubs.org
Quality Control Samples (QCS): A standard of known concentration from a source independent of the calibration standards is analyzed to verify the accuracy of the calibration. oiv.intasianpubs.org
To minimize contamination, laboratories often dedicate glassware for phthalate analysis, heat-treat non-volumetric glassware at high temperatures (e.g., 400°C), and rinse all equipment extensively with high-purity solvents. oiv.inttoxicfreefood.org Avoiding contact with plastic materials, especially flexible PVC, is a critical precaution. oiv.int
| QC Procedure | Purpose | Reference |
|---|---|---|
| Method Blank | Monitors for background contamination during the entire process. | toxicfreefood.orgasianpubs.org |
| Internal Standard (e.g., DIDP-d4) | Corrects for analyte loss and instrumental drift; ensures accurate quantification. | mdpi.com |
| Matrix Spike / Spiked Blank | Evaluates method accuracy and potential matrix effects. | toxicfreefood.orgasianpubs.org |
| Duplicate Analysis | Assesses method precision and sample homogeneity. | toxicfreefood.orgasianpubs.org |
| Calibration Standards | Establishes instrument response and allows for quantification. | asianpubs.org |
| Continuing Calibration Verification | Checks for instrument drift during an analytical sequence. | oiv.int |
Role of Deuterated Internal Standards in Method Validation and Recovery Assessment
Deuterated internal standards, including DIDP-d4, play a pivotal role in the analytical determination of phthalates. Their chemical and physical properties are nearly identical to their non-labeled counterparts, but their mass is different, allowing them to be distinguished by mass spectrometry (MS). nih.gov This characteristic makes them ideal for use as internal standards to compensate for the loss of analyte during sample preparation and analysis. nih.govcore.ac.uk
The use of deuterated phthalates as internal standards allows for matrix-error-free determinations, which is particularly important when analyzing complex matrices like wine, without the need for the standard addition method. nih.gov This approach improves the precision and corrects for variability during extraction and analysis by gas chromatography/mass spectrometry (GC/MS). plos.org For instance, in the analysis of phthalates in wine, deuterated standards enabled the achievement of statistically equal slopes for synthetic, white, rosé, and red wines, indicating the absence of matrix effects. nih.gov
Recovery assessment is a critical part of method validation, demonstrating the efficiency of the extraction process. Spiking samples with a known amount of a deuterated standard before extraction allows for the calculation of the percentage of the native analyte recovered. Studies have shown that the recovery of deuterated phthalic acid esters (PAEs) is often high, indicating the quantitative recovery from various adsorbents used in sample preparation. jst.go.jpresearchgate.net For example, in the analysis of indoor air, the percentage recoveries for deuterated PAEs were in the range of 89.7–95.5% for an air sampling volume of 2.88 m³ and 85.9–100% for a volume of 14.4 m³. jst.go.jpresearchgate.net In the analysis of coffee brews, extraction yields calculated using a surrogate standard solution of di-n-hexyl-phthalate-d4 were consistently above 78% and, in many cases, close to 100%. unipa.it
The following table summarizes the recovery rates of various deuterated phthalates in different matrices, as reported in a study on indoor air analysis. jst.go.jp
Table 1: Recovery of Deuterated Phthalic Acid Esters in Indoor Air Analysis Source: Adapted from a 2025 study on phthalate analysis in indoor air. jst.go.jp
| Deuterated Phthalate | Recovery at 2.88 m³ Air Volume (%) | Recovery at 14.4 m³ Air Volume (%) |
|---|---|---|
| DEP-d4 | 95.5 ± 2.1 | 100 ± 3.5 |
| DBP-d4 | 89.7 ± 3.3 | 85.9 ± 4.1 |
| BBP-d4 | 92.1 ± 2.8 | 90.3 ± 3.9 |
Limit of Detection and Quantification in Diverse Environmental Samples
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. These values determine the lowest concentration of an analyte that can be reliably detected and quantified in a given sample. For phthalates, which are often present at trace levels in the environment, achieving low LODs and LOQs is essential. researchgate.net
Analytical methods for phthalates, such as DIDP, have been developed for a wide range of environmental matrices, including water, soil, sediment, and air. The LODs and LOQs can vary significantly depending on the complexity of the matrix, the sample preparation technique, and the analytical instrumentation used. For example, in the analysis of phthalates in wine using headspace solid-phase microextraction followed by GC-MS, detection limits below 35 ng L⁻¹ were achieved. nih.gov A study on food samples reported LODs for phthalate esters ranging from 0.005 to 0.05 mg/kg and LOQs from 0.02 to 0.2 mg/kg. nih.gov
The table below presents a summary of LOD and LOQ values for various phthalates, including the high-molecular-weight phthalate Di-n-octyl phthalate (a compound structurally similar to DIDP), in different food packaging materials.
Table 2: LOD and LOQ of Phthalates in Food Packaging Analysis Source: Adapted from a study on phthalates in food packaging. researchgate.net
| Phthalate | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
|---|---|---|
| Di-isobutyl phthalate (DIBP) | 0.03 | 0.10 |
| Di-n-butyl phthalate (DBP) | 0.05 | 0.15 |
| Benzyl butyl phthalate (BBP) | 0.08 | 0.24 |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.07 | 0.21 |
Challenges and Innovations in Analytical Determination of Diisodecyl Phthalate-d4
The analytical determination of phthalates, including DIDP and its deuterated standard, is not without its challenges. A significant issue is the ubiquitous presence of phthalates in the laboratory environment, which can lead to contamination of samples and inaccurate results. researchgate.netmdpi.com Phthalates can be found in solvents, reagents, glassware, and even the air and dust within the laboratory. researchgate.net To mitigate this, rigorous cleaning procedures and the use of procedural blanks are essential. researchgate.netresearchgate.net
Another challenge lies in the analysis of isomeric mixtures like DIDP and diisononyl phthalate (DINP). oiv.int These mixtures consist of multiple isomers that are difficult to separate chromatographically, making their individual quantification complex. oiv.intmdpi.com Liquid chromatography (LC) has been shown to be a reliable alternative to gas chromatography (GC) for the analysis of these isomeric blends, offering improved selectivity. mdpi.com
Innovations in analytical techniques are continuously being developed to address these challenges. The use of advanced instrumentation, such as tandem mass spectrometry (MS/MS), provides enhanced selectivity and sensitivity, allowing for the detection of trace levels of phthalates in complex matrices. mdpi.com Furthermore, novel sample preparation techniques, such as accelerated solvent extraction (ASE) and thermodesorption (TD), offer faster and more efficient extraction of analytes from solid matrices with reduced solvent consumption. researchgate.net The development of non-phthalate plasticizers is also an area of innovation, driven by concerns over the potential health risks of traditional phthalates. marketresearchintellect.com
Environmental Occurrence and Distribution of Diisodecyl Phthalate
Global and Regional Distribution Patterns of DIDP in Aquatic Environments
DIDP is released into surface waters through industrial and municipal wastewater treatment plant effluents and surface runoff. epa.gov While surface water is considered a minor pathway for DIDP, continuous releases can lead to elevated concentrations, particularly near discharge points. epa.gov Due to its hydrophobic nature, DIDP in surface water strongly sorbs to suspended and benthic sediments. federalregister.govepa.gov
Studies have detected DIDP in various aquatic environments globally. For instance, a survey in Japan between 1974 and 1976 found diisodecyl phthalate (B1215562) in 55% of 375 water samples from coastal areas at an average concentration of 0.94 ppb. nih.gov More recently, a study in South Africa reported that DIDP was the third most prominent phthalate, contributing to 10.0% of the total phthalate acid esters (PAEs) concentration in municipal wastewater effluents, rivers, and a dam. mdpi.com The concentrations of DIDP in this study were noted to be higher than the 3 µg/L criterion for the protection of aquatic life recommended by the United States Environmental Protection Agency (USEPA). mdpi.com In Sweden, DIDP was detected at a maximum of 17 µg/L in urban run-off samples. nih.gov
Wastewater treatment plants (WWTPs) are a significant pathway for phthalates entering the environment. The fate of DIDP in WWTPs is complex. Aerobic treatment processes have been shown to be generally effective at degrading DIDP, with one study reporting up to a 65.8% decrease in DIDP concentrations during aerobic digestion. epa.govnih.gov Conversely, the impact of anaerobic digestion on DIDP concentrations is more varied, with studies showing significant decreases, increases, or no significant change depending on the specific treatment facility. nih.govtandfonline.comusda.gov For example, one study observed a significant decrease of 31.7% in DIDP concentrations during anaerobic digestion at one WWTP. researchgate.net However, thermal hydrolysis pretreatment of sludge before anaerobic digestion has been observed to lead to an increase in DIDP concentrations. nih.govusda.gov
Table 1: Concentrations of Diisodecyl Phthalate (DIDP) in Aquatic Environments
| Location | Sample Type | Concentration | Year of Study | Source |
|---|---|---|---|---|
| Japan (Coastal Waters) | Surface Water | Average 0.94 ppb | 1974-1976 | nih.gov |
| South Africa (Rivers, Dam, Effluents) | Surface Water & Effluent | Contributed 10.0% of total PAEs | 2023 | mdpi.com |
| Sweden (Urban Run-off) | Urban Run-off | Maximum 17 µg/L | 2009 | nih.gov |
| USA (New Jersey) | WWTP Effluent | Estimated 3 ppb | 1991 | nih.gov |
Due to its low water solubility and high affinity for organic carbon, DIDP preferentially partitions from the water column to sediment and suspended solids. canada.caepa.govnih.gov This makes sediments a major sink for DIDP in aquatic environments. epa.gov The concentration of DIDP in sediments is expected to be higher in areas with continuous phthalate releases, with levels decreasing further from the source. epa.gov
Globally, DIDP has been detected in riverine and coastal sediments. For example, studies have reported DIDP concentrations in sediments ranging from below the limit of quantification to as high as 36 mg/kg dry weight. researchgate.net In a study of the U-Tapao Canal in Southern Thailand, DIDP was detected in sediments with concentrations ranging from non-detectable to 840 ng/g dry weight. mdpi.com The average concentration of DIDP in these sediments was 332.65 ng/g dry weight. mdpi.com
The strong sorption of DIDP to suspended particles is a key process in its transport and deposition in aquatic systems. These particles can act as vectors, carrying DIDP to the sediment bed. researchgate.net
Table 2: Concentrations of Diisodecyl Phthalate (DIDP) in Sediments
| Location | Concentration Range (dry weight) | Source |
|---|---|---|
| Various Riverine Sediments | researchgate.net | |
| U-Tapao Canal, Southern Thailand | ND - 840 ng/g | mdpi.com |
Presence of DIDP in Terrestrial Compartments
Soil is a major receiving compartment for DIDP released into the environment. epa.govepa.gov The primary routes of DIDP contamination in soil are through the land application of sewage sludge (biosolids) and atmospheric deposition. canada.caeuropa.eu Once in the soil, DIDP is expected to remain in this compartment and is not likely to leach into groundwater due to its strong adsorption to soil organic matter. canada.ca
While DIDP is expected to biodegrade in aerobic soil environments, it may persist longer under low-oxygen conditions. canada.caepa.gov The predicted environmental half-life of DIDP is approximately 35 days. epa.gov Data on specific concentrations of DIDP in agricultural soils is limited, but the application of biosolids from WWTPs is a known source. nih.govusda.gov One study predicted the environmental concentrations for DIDP in soils after a single biosolids application. nih.gov Another study on agricultural soils in the Czech Republic focused on other phthalates but highlights the potential for soil contamination from various sources. pjoes.com
Wastewater treatment processes effectively remove DIDP from wastewater primarily through sorption to sludge particles. epa.govepa.gov It is estimated that over 93% of the DIDP entering a WWTP will accumulate in the sewage sludge. epa.gov This makes sludge and the resulting biosolids a significant reservoir for DIDP.
Several studies have quantified DIDP concentrations in sludge. A study of seven WWTPs found that the total concentration of phthalate acid esters (PAEs) in sludge ranged from 7.4 to 138.6 mg/kg dry weight, with DIDP, diisononyl phthalate (DiNP), and di(2-ethylhexyl) phthalate (DEHP) contributing to over 99% of the total PAEs. nih.gov This study also found a significant correlation between the concentrations of these major phthalates in sludge and the household and sewage flow treated at the WWTPs. nih.gov
The fate of DIDP during sludge treatment can vary. While aerobic digestion can reduce its concentration, some anaerobic digestion processes and thermal hydrolysis can lead to an increase in DIDP concentrations in the final biosolids. nih.govtandfonline.comusda.gov
Table 3: Concentrations of Phthalates in Sewage Sludge
| Location | Parameter | Concentration Range (dry weight) | Key Finding | Source |
|---|---|---|---|---|
| Taiwan (7 WWTPs) | Total PAEs | 7.4 - 138.6 mg/kg | DIDP, DiNP, and DEHP constituted >99% of total PAEs. | nih.gov |
Atmospheric Presence and Air-Sea Exchange Dynamics of DIDP
DIDP can be released into the atmosphere, where it is expected to adsorb to particulate matter. epa.govepa.gov However, it is not expected to undergo long-range transport due to relatively rapid rates of both direct and indirect photolysis, with an estimated atmospheric half-life of about 15 hours. epa.govnih.gov Atmospheric concentrations of DIDP may be elevated near release sites. epa.gov Indoors, DIDP is expected to partition to airborne particles and have a longer lifetime compared to outdoor environments. federalregister.gov
Air and water are considered the primary receiving media for DIDP in the environment, and through wet and dry deposition, DIDP released into the air is expected to distribute primarily into soil and sediments. canada.ca The process of air-sea exchange, which includes both deposition from the atmosphere to the sea and volatilization from the sea to the atmosphere, plays a role in the global distribution of phthalates.
Studies on the air-sea exchange of phthalates have provided insights into their transport dynamics. For example, research in the South China Sea showed net air-to-seawater deposition for some lower molecular weight phthalates, while strong water-to-air volatilization was estimated for DEHP. acs.org A study in the North Sea also suggested a net volatilization of DEHP from the sea. hereon.de While these studies did not focus specifically on DIDP, they indicate the complexity of atmospheric transport and deposition for phthalates. Research in the Arctic has suggested that atmospheric transport and deposition are significant processes for the occurrence of phthalates in remote regions. nih.gov
Spatiotemporal Trends and Sources of Environmental Diisodecyl Phthalate Contamination
The release of DIDP into the environment occurs at all stages of a product's life. greenfacts.org Production facilities and PVC processing plants are significant point sources, releasing DIDP into wastewater and the air. greenfacts.org However, the majority of environmental releases are attributed to the use and disposal of consumer and industrial products containing DIDP. greenfacts.orggreenfacts.org These products include flooring, wires and cables, paints, sealants, and adhesives. greenfacts.orgnih.gov
Once released, DIDP's physicochemical properties—low water solubility and high affinity for organic matter—dictate its environmental fate. greenfacts.orgcanada.cafederalregister.gov In aquatic environments, it tends to partition from the water column to sediment and suspended solids. canada.cafederalregister.gov Similarly, when released into the air, it is expected to deposit onto soil and sediment. canada.ca In soil, DIDP is not expected to be highly mobile and is unlikely to leach into groundwater. canada.ca
Studies have indicated that industrial activities are a major contributor to DIDP in sediments, with concentrations generally decreasing with distance from industrial zones. epa.gov Urban runoff has also been identified as a source of DIDP in aquatic environments. nih.gov In indoor environments, the use of various consumer products leads to the accumulation of DIDP in dust. nih.gov
Temporal trends in phthalate concentrations have been influenced by regulatory actions and shifts in industrial use. In the United States, for example, a study of the National Health and Nutrition Examination Survey (NHANES) data from 2001 to 2010 showed a significant increase in the urinary metabolites of Diisononyl phthalate (DINP) and a smaller, yet significant, increase for a DIDP metabolite, suggesting a potential increase in exposure to these higher molecular weight phthalates, possibly as replacements for other restricted phthalates. nih.gov
Comparative Analysis of DIDP Levels Across Different Environmental Matrices
Diisodecyl phthalate has been detected in various environmental compartments, including water, soil, sediment, and air. The concentrations vary widely depending on the proximity to sources of contamination and the specific characteristics of the environmental matrix.
Water
In surface waters, DIDP concentrations are generally low due to its tendency to adsorb to solids. A survey in Ibaraki Prefecture, Japan, found DIDP in 55% of 375 water samples at an average concentration of 0.94 ppb. nih.gov Effluent from wastewater treatment plants can be a source of DIDP to surface waters, with one study detecting it at an estimated concentration of 3 ppb in a publicly owned treatment work effluent. nih.gov
Soil and Sediment
Due to its hydrophobic nature, DIDP concentrations are typically higher in soil and sediment compared to water. greenfacts.org Near industrial sites, soil concentrations can be significantly elevated. For instance, soil near PVC processing sites has been found to contain up to 16.4 mg/kg dry weight of DIDP. greenfacts.org In a survey of coastal sediments in Japan, DIDP was found in 44% of 370 samples with an average concentration of 0.08 ppm. nih.gov Studies in industrialized bays have shown that DIDP can be detected in all surface sediment samples, with concentrations decreasing further from industrial activities. epa.gov
Air
DIDP can be present in both indoor and outdoor air, often associated with particulate matter. romj.orgfcrisk.ru Indoor air concentrations are frequently higher than outdoor concentrations due to the abundance of indoor sources. researchgate.net One study registered the presence of DIDP in 11-42% of indoor air samples from preschools, with concentrations ranging from 0.0002 to 0.0035 mg/m³. fcrisk.ru In outdoor air at schools, DIDP was detected in singular cases at a concentration of 0.00024 mg/m³. fcrisk.ru
The following interactive data tables provide a summary of Diisodecyl Phthalate concentrations found in various environmental matrices based on available research findings.
Table 1: Diisodecyl Phthalate (DIDP) Concentrations in Water
| Location/Source | Concentration | Reference |
|---|---|---|
| Ibaraki Prefecture, Japan (Surface Water) | Average: 0.94 ppb | nih.gov |
| New Jersey, USA (POTW Effluent) | Estimated: 3 ppb | nih.gov |
Table 2: Diisodecyl Phthalate (DIDP) Concentrations in Soil and Sediment
| Location/Source | Matrix | Concentration (dry weight) | Reference |
|---|---|---|---|
| Near PVC Processing Sites | Soil | Up to 16.4 mg/kg | greenfacts.org |
| Near Polymer Processing Sites (non-PVC) | Soil | Up to 8.2 mg/kg | greenfacts.org |
| Near Sites Using DIDP in Paints, Sealants, Textiles | Soil | 4 to 5.3 mg/kg | greenfacts.org |
| Coastal Japan | Sediment | Average: 0.08 ppm | nih.gov |
Table 3: Diisodecyl Phthalate (DIDP) Concentrations in Air
| Location/Environment | Concentration | Reference |
|---|---|---|
| Preschools (Indoor Air) | 0.0002 - 0.0035 mg/m³ | fcrisk.ru |
| Schools (Outdoor Air) | 0.00024 mg/m³ | fcrisk.ru |
Environmental Fate and Transport Processes of Diisodecyl Phthalate
Degradation Pathways and Kinetics of Diisodecyl Phthalate (B1215562) in Environmental Systems
The degradation of DIDP in the environment occurs through both biological and non-biological pathways.
Biodegradation is a significant degradation pathway for DIDP, particularly under aerobic conditions. epa.gov In aerobic environments, DIDP is considered to be readily biodegradable. epa.govepa.gov The process typically involves the primary biodegradation of the diester to its monoester, monoisodecyl phthalate, and isodecanol, which is then further broken down to phthalic acid. epa.govepa.gov Ultimately, phthalic acid can be mineralized to carbon dioxide. epa.gov Studies have shown that certain components of the isomeric mixture of DIDP may biodegrade more readily than others. epa.govepa.gov For instance, in an activated sludge environment under aerobic conditions, DIDP has been reported to achieve 90% degradation in 9 days and 97% in 12 days. epa.gov
Under anaerobic conditions, the biodegradation of DIDP is significantly slower. epa.gov There is evidence to suggest that DIDP has a very low potential for biodegradation in low-oxygen environments and may persist in anaerobic soils and sediments. epa.govepa.gov While some long-chain phthalates have shown low biodegradability under normal conditions in sewage treatment plants, specific data on the anaerobic degradation of DIDP is limited. mst.dk
Table 1: Biodegradation of Diisodecyl Phthalate (DIDP)
| Condition | Environment | Degradation Rate/Half-life | Reference |
|---|---|---|---|
| Aerobic | Water | >99% primary biodegradation | epa.gov |
| Aerobic | Activated Sludge | 90% in 9 days, 97% in 12 days | epa.gov |
| Aerobic | Activated Sludge | Half-life of 0.77 days | epa.gov |
| Anaerobic | Soils and Sediments | Low biodegradation potential, may be persistent | epa.govepa.gov |
| Aerobic | Sediment-water system | 1% mineralization after 28 days | mst.dk |
Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the breakdown of DIDP in the environment.
Hydrolysis: The hydrolysis of DIDP is generally not considered a significant degradation pathway under typical environmental conditions. epa.govepa.gov The estimated hydrolysis half-life for DIDP is approximately 3.4 years at a neutral pH of 7 and 125 days at a pH of 8. canada.canih.gov This indicates that hydrolysis occurs slowly in aquatic environments. canada.ca
Photolysis: Photodegradation, or the breakdown of a chemical by light, is a more rapid abiotic degradation process for DIDP, especially in the atmosphere. epa.govepa.gov DIDP is expected to undergo significant direct photolysis and degrade rapidly in the atmosphere, with an estimated half-life of about 0.32 days. epa.govepa.gov In aquatic environments, however, direct photolysis is expected to be insignificant. mst.dk
Table 2: Abiotic Degradation of Diisodecyl Phthalate (DIDP)
| Process | Compartment | Half-life | Reference |
|---|---|---|---|
| Hydrolysis | Water (pH 7) | 3.4 years | canada.canih.gov |
| Hydrolysis | Water (pH 8) | 125 days | canada.canih.gov |
| Photolysis | Atmosphere | 0.32 days | epa.govepa.gov |
The primary degradation products of DIDP through both biotic and abiotic pathways are monoisodecyl phthalate, isodecanol, and phthalic acid. epa.govepa.gov The monoester, monoisodecyl phthalate, is more soluble and bioavailable than the parent DIDP compound and is expected to biodegrade more rapidly. epa.govepa.gov These degradation products are generally considered to be less persistent in the environment than DIDP itself. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has indicated that due to their lack of persistence, these transformation products are not expected to significantly contribute to environmental risk. epa.govepa.gov
Partitioning Behavior of Diisodecyl Phthalate in Multimedia Environments
The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments. For DIDP, its high affinity for organic matter plays a crucial role in its environmental distribution.
DIDP exhibits a strong affinity for and potential to sorb to organic carbon in soil and sediment. epa.govepa.gov This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Estimated log Koc values for DIDP range from 5.46 to 6.04, indicating that it is expected to be immobile in soil. nih.gov Experimental measurements have determined an average Koc of 2.86 x 10^5 for DIDP in three different sediments. oup.com This strong sorption to soil and sediment means that when released into water, DIDP will tend to partition from the water column to suspended solids and bottom sediments. canada.ca Similarly, when released to soil, it is expected to remain in the soil compartment with limited leaching into groundwater. canada.ca
Table 3: Partitioning Properties of Diisodecyl Phthalate (DIDP)
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Log Koc (estimated) | 5.46 - 6.04 | Immobile in soil | nih.gov |
| Koc (measured, average) | 2.86 x 10^5 | Strong sorption to sediment | oup.com |
Volatilization is the process by which a substance evaporates from a surface. For DIDP, volatilization from moist soil and water surfaces is expected to occur based on its estimated Henry's Law constant of 1.1 x 10^-6 atm-cu m/mole. nih.gov However, the strong adsorption of DIDP to soil and sediment is expected to significantly reduce the rate of volatilization from these surfaces. nih.gov The estimated volatilization half-lives for a model river and a model lake are 70 days and 1.4 years, respectively. nih.gov If adsorption is considered, the estimated volatilization half-life from a model pond increases dramatically to 2000 years. nih.gov DIDP is not expected to volatilize from dry soil surfaces due to its low vapor pressure. nih.gov
Bioaccumulation and Bioconcentration Potential of Diisodecyl Phetalate in Environmental Organisms
Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester, exhibits properties such as low water solubility and a high octanol-water partition coefficient (Log KOW), which suggest a potential for accumulation in the fatty tissues of organisms. nih.govnih.gov However, extensive research indicates that its bioaccumulation potential is generally low, particularly in vertebrate species, primarily due to rapid metabolism. nih.gov
Empirical and modeled data show that DIDP has a low tendency to bioaccumulate or biomagnify in food webs. nih.gov While the substance is bioavailable and has been detected in various aquatic species, its concentration in organisms is a balance between uptake and efficient metabolic degradation. nih.gov The primary route of exposure for organisms is expected to be through diet rather than direct uptake from water. nih.gov
Table 1: Bioconcentration Factors (BCF) for Diisodecyl Phthalate in Various Aquatic Organisms
| Species | Common Name | BCF Value | Exposure Duration | Reference |
|---|---|---|---|---|
| Daphnia magna | Water Flea | 116 (mean) | 21 days | nih.gov |
| Cyprinus carpio | Carp | < 14.4 | - | nih.gov |
| Mytilus edulis | Blue Mussel | 3,488 (mean) | 28 days | nih.gov |
Uptake in Terrestrial Organisms
The uptake of DIDP in terrestrial organisms can occur through various routes, including ingestion of contaminated soil or food and inhalation. researchgate.net For soil-dwelling invertebrates, exposure occurs through direct contact and ingestion. Due to a lack of specific data for DIDP, its close analogue, diisononyl phthalate (DINP), has been used for assessment purposes. An analysis for DIDP in soil organisms indicated that the maximum tissue concentrations calculated from its saturation limit in soil are not expected to reach levels that would cause harm through a narcotic mode of action. canada.ca
In mammals, laboratory studies provide insights into absorption and distribution. Oral studies in rats showed that DIDP is absorbed from the gastrointestinal tract, with the extent of absorption decreasing as the dose increases. researchgate.net For example, at a low dose, about 56% was absorbed, whereas at a high dose, absorption dropped to 17%. researchgate.net Following absorption, the highest concentrations of radioactivity were found in the gastrointestinal tract, liver, and kidneys, with the vast majority of the dose (99%) being excreted in urine and feces within 72 hours. researchgate.net Inhalation studies in rats demonstrated more ready absorption, with about 73% of the inhaled dose being absorbed and cleared from the body. researchgate.net Dermal absorption is very low. d-nb.info These findings indicate that while uptake occurs, DIDP does not tend to accumulate in mammalian tissues due to rapid metabolism and excretion. researchgate.netd-nb.info
Influence of Environmental Factors on Diisodecyl Phthalate Fate and Transport
The persistence and movement of DIDP in the environment are significantly influenced by a range of abiotic and biotic factors. These include physicochemical conditions like pH and temperature, as well as the presence and activity of microbial communities.
pH, Temperature, and Redox Conditions
pH: The pH of the surrounding medium (water or soil) can influence chemical reactions and microbial activity. However, studies on the biodegradation of analogous phthalates like DINP have found that pH is not a key limiting factor within typical environmental ranges (e.g., pH 5-9). repositorioinstitucional.mxtandfonline.com Microbial communities often demonstrate the ability to adapt and carry out degradation over a wide pH range, with optimal degradation often occurring near neutral pH (pH 7.0). nih.govrepositorioinstitucional.mx Chemical hydrolysis of DIDP is an insignificant degradation process, with estimated half-lives of years at neutral pH. mst.dk
Temperature: Temperature plays a more critical role in the biodegradation of DIDP. Microbial metabolism and enzyme activity are temperature-dependent. Studies have shown that degradation rates increase with temperature. For DINP, degradation was observed to increase when the temperature was raised from 12°C to 28°C. mst.dk Another study identified an optimal temperature for the biodegradation of a phthalate mixture by Gordonia sp. as 30°C, with degradation rates significantly decreasing at temperatures below 28°C. tandfonline.com Similarly, optimal degradation of DINP by a bacterial consortium was achieved at 31°C. nih.gov Conversely, at very high temperatures (e.g., 60-70°C), such as those found in some landfill zones, biotic degradation processes are significantly inhibited. epa.govepa.gov
Redox Conditions: The presence or absence of oxygen (redox potential) is a crucial factor determining the fate of DIDP. Biodegradation is significantly faster under aerobic (oxygen-present) conditions. epa.gov Under anaerobic (anoxic or low-oxygen) conditions, such as those found in deeper sediments and some subsurface soils, the biodegradation potential of DIDP is very low. epa.gov This persistence in anaerobic environments means that DIDP can remain for longer periods in these compartments. epa.gov
Microbial Community Structure and Activity
Microbial biodegradation is the primary pathway for the breakdown of DIDP in the environment. repositorioinstitucional.mx The structure and metabolic capability of the microbial community are paramount. Complete degradation is often achieved by the synergistic action of a microbial consortium rather than a single species. repositorioinstitucional.mx
Several bacterial genera have been identified as capable of degrading high molecular weight phthalates. For DIDP, biodegradation under aerobic conditions has been shown to be carried out by bacteria such as Bacillus sp. epa.gov A study on DINP degradation identified a consortium of eight genera, including Serratia sp., Pseudomonas sp., and Achromobacter sp., that could achieve 99% degradation. nih.gov
The degradation pathway typically begins with primary biodegradation, where esterase enzymes cleave the ester bonds of the DIDP diester. d-nb.info This process results in the formation of the monoester, monoisodecyl phthalate (MIDP), and an alcohol, isodecanol. epa.gov The monoester is more soluble and bioavailable than the parent compound. epa.gov This is followed by ultimate biodegradation, where MIDP is further broken down to phthalic acid, which can then be mineralized by microorganisms to carbon dioxide and water, using it as a source of carbon and energy. epa.govfrontiersin.org
Modeling and Simulation of Diisodecyl Phthalate Environmental Dynamics
Application of Multimedia Environmental Fate Models for DIDP
Multimedia environmental fate models are computational tools that estimate the distribution of a chemical in an interconnected, evaluative environment consisting of compartments such as air, water, soil, and sediment.
Fugacity-based models are a cornerstone for assessing the environmental distribution of organic chemicals like DIDP. Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase or compartment. When compartments are at equilibrium, their fugacities are equal. These models use the chemical's properties and the characteristics of the environmental compartments to calculate fugacity capacities (Z-values), which describe the capacity of each medium to absorb the chemical.
For Diisodecyl Phthalate (B1215562), Level III fugacity models are commonly applied. These are steady-state, non-equilibrium models that provide a more realistic picture of environmental distribution by accounting for continuous releases and transport processes between compartments. Modeling results from regulatory bodies like the U.S. Environmental Protection Agency (EPA) indicate that regardless of the initial compartment of release, DIDP is expected to partition primarily to soil and sediment. regulations.gov This is a direct consequence of its strong affinity for organic carbon in these matrices.
Based on modeling and available experimental data, the EPA has established selected half-life values for DIDP for use in risk assessments. These values indicate that DIDP is not expected to be persistent in most compartments. The compound is considered readily biodegradable in both aquatic and terrestrial environments. regulations.gov Biodegradation pathways typically involve the initial transformation from a diester to a monoester (monoisodecyl phthalate), followed by further degradation to phthalic acid. regulations.gov
| Environmental Compartment | Degradation Half-Life (t½) |
| Air | 7.68 hours |
| Water | 10 days |
| Soil | 20 days |
| Sediment | 90 days |
Table 1: Selected environmental degradation half-lives for Diisodecyl Phthalate (DIDP) used for modeling purposes. Data sourced from U.S. EPA assessments.
Simulation of Diisodecyl Phthalate Transport in Specific Environmental Scenarios
While multimedia models provide a broad overview of a chemical's fate, specific transport models are used to simulate its movement in particular environmental settings, such as river systems and the atmosphere.
The primary pathway for DIDP's entry into aquatic systems is through releases to surface water. researchgate.net Due to its low water solubility and high affinity for particulate matter, DIDP quickly adsorbs to suspended solids and settles into the sediment. To estimate concentrations in these aquatic systems, models such as the Variable Volume Water Model – Point Source Calculator (VVWM-PSC) are employed. researchgate.net This type of model can simulate the fate and transport of a chemical released from a point source into a river, accounting for factors like river flow, volume, and the chemical's partitioning behavior. The modeling confirms that DIDP is predominantly found in sediments near the point of release, with concentrations decreasing downstream. researchgate.net
In estuarine environments, the same fundamental processes of partitioning to sediment are critical. Fugacity-based models have been successfully utilized to evaluate the fate of similar hydrophobic compounds in estuarine bays, demonstrating that these areas often act as sinks where contaminants accumulate in the sediment.
While the primary exposure pathway is aquatic, DIDP can be released into the atmosphere, where it typically attaches to dust and other particulate matter. specialchem.com To assess the downwind concentrations resulting from these emissions, atmospheric dispersion models are used. The AMS/EPA Regulatory Model (AERMOD) is a preferred model for this purpose. nih.gov
AERMOD is a steady-state plume model designed for short-range (up to 50 kilometers) dispersion from industrial sources. nih.gov It incorporates planetary boundary layer theory and accounts for terrain, building downwash, and meteorological data to predict pollutant concentrations. nih.govresearchgate.net For DIDP, which has a low vapor pressure, modeling indicates that it is not susceptible to long-range atmospheric transport. Instead, it is expected to be deposited onto soil and water relatively close to its emission source. researchgate.net
Model Validation and Uncertainty Analysis Using Diisodecyl Phthalate-d4 Tracer Studies
A critical component of environmental modeling is validation—the process of determining the degree to which a model is an accurate representation of the real world. This involves comparing model predictions with real-world monitoring data. However, a significant source of uncertainty in this process is the accuracy of the monitoring data itself. The complex nature of environmental matrices and the low concentrations of target analytes can pose analytical challenges.
To address this, stable isotope dilution is a widely used analytical technique that improves the accuracy and precision of quantification. In the case of DIDP, Diisodecyl Phthalate-d4 (DIDP-d4) serves as an ideal internal standard. DIDP-d4 is a deuterated version of DIDP, meaning some of its hydrogen atoms have been replaced with deuterium (B1214612), a heavier, non-radioactive isotope of hydrogen. Because it is chemically identical to the native compound, DIDP-d4 behaves the same way during sample extraction, cleanup, and analysis.
By adding a known amount of DIDP-d4 to an environmental sample at the beginning of the analytical process, any loss of the target analyte (native DIDP) during sample preparation can be precisely corrected for. This is accomplished using techniques like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which can differentiate between the native DIDP and the heavier DIDP-d4. regulations.gov
Advanced Research Applications of Diisodecyl Phthalate D4
Diisodecyl Phthalate-d4 as a Stable Isotope Tracer for Environmental Pathway Elucidation
The use of stable isotope-labeled compounds is a powerful method for tracking the fate and transport of chemicals in the environment. nih.gov By introducing a known amount of DIDP-d4 into a system, researchers can follow its movement and transformation, providing clear insights into the environmental pathways of the more common, unlabeled DIDP.
DIDP is not chemically bound to the plastic products it is used in and can be released into the environment over time through leaching and atmospheric deposition. accustandard.com This leads to its presence in various environmental compartments, including water, soil, and sediment. epa.govgreenfacts.org Identifying the specific sources and mapping the transport routes of this contamination is a critical challenge for environmental scientists.
DIDP-d4 serves as an effective tracer for this purpose. In a controlled study, for instance, a specific potential source of contamination, such as a landfill or an industrial effluent pipe, could be "spiked" with DIDP-d4. Environmental samples taken at various distances and in different media (air, water, soil) can then be analyzed. Because DIDP-d4 has a distinct mass signature, its presence and concentration can be unequivocally measured, even against a high background of native DIDP. This allows researchers to:
Confirm Contamination Sources: Positively identify a suspected source if DIDP-d4 is detected in the surrounding environment.
Map Transport Pathways: Determine the direction and extent of plume movement in groundwater, the course of runoff into surface waters, or the pattern of atmospheric deposition.
Quantify Contributions: Estimate the proportional contribution of a specific source to the total DIDP load in a given area.
This approach provides more definitive data than simply measuring the concentration of native DIDP, which can originate from multiple, undifferentiated sources.
Understanding how quickly DIDP breaks down in the environment is essential for assessing its persistence and potential for long-term exposure. epa.gov DIDP is considered to be biodegradable, with microorganisms playing a key role in its transformation into metabolites like monoisodecyl phthalate (B1215562) (MIDP) and phthalic acid. epa.govnih.govsigmaaldrich.com DIDP-d4 is instrumental in precisely measuring the rates of these degradation processes.
In a typical degradation study, a known concentration of DIDP-d4 is added to an environmental matrix, such as a soil or water sample. The sample is then incubated under specific conditions (e.g., aerobic or anaerobic, varying temperatures). At set time intervals, subsamples are taken and analyzed, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining concentration of DIDP-d4.
The key advantage of using the labeled compound is that it allows for accurate measurement of its disappearance without interference from any pre-existing, unlabeled DIDP in the sample matrix. This method, known as isotope dilution, is crucial for generating reliable kinetic data. The results can be used to calculate degradation half-lives and determine how factors like temperature, pH, and microbial activity influence the rate of breakdown. nih.gov
Table 1: Hypothetical Degradation Study of DIDP-d4 in Aerobic Soil This table is for illustrative purposes and does not represent actual experimental data.
| Time (Days) | DIDP-d4 Concentration (ng/g soil) | Percent Degraded |
|---|---|---|
| 0 | 100.0 | 0% |
| 7 | 85.2 | 14.8% |
| 14 | 68.9 | 31.1% |
| 30 | 49.1 | 50.9% |
| 60 | 23.5 | 76.5% |
| 90 | 11.8 | 88.2% |
Standardization and Reference Material Development for Phthalate Analysis
Accurate quantification of phthalates in complex samples, such as food, consumer products, and environmental media, is a significant analytical challenge. hpc-standards.comgcms.cz The analytical methods used, most commonly gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, can be affected by matrix effects, where other components in the sample interfere with the measurement of the target analyte. gcms.cz
DIDP-d4 plays a critical role as an internal standard to overcome these challenges. An internal standard is a compound that is chemically similar to the analyte but can be distinguished from it by the detector. Before sample preparation and analysis, a precise amount of DIDP-d4 is added to every sample, calibrator, and quality control standard.
During the analytical process, any loss of the native DIDP during extraction or suppression of its signal during analysis will be mirrored by a proportional loss or suppression of the DIDP-d4 signal. By calculating the ratio of the native DIDP response to the DIDP-d4 response, the analyst can correct for these variations, leading to highly accurate and precise quantification. High-purity DIDP-d4 is therefore essential for the development of robust analytical methods and is a key component of certified reference materials used for quality assurance. hpc-standards.com
Table 2: Role of DIDP-d4 in Analytical Methodologies
| Application | Function of DIDP-d4 | Benefit |
|---|---|---|
| Internal Standard | Added to samples before analysis to serve as a reference point. | Corrects for variability in sample preparation and instrumental analysis, improving accuracy and precision. |
| Reference Material | Included in certified materials with a known concentration. | Used to calibrate instruments and validate the accuracy of analytical methods. |
| Isotope Dilution Mass Spectrometry (IDMS) | Used as a "spike" to determine the exact amount of native DIDP in a sample. | Considered a primary or "gold standard" method for achieving the highest level of accuracy in quantification. |
Interlaboratory Comparison Studies Utilizing Diisodecyl Phthalate-d4
To ensure that different laboratories can produce comparable and reliable results when testing for regulated substances like DIDP, they often participate in interlaboratory comparison (ILC) or proficiency testing (PT) schemes. europa.eu These studies are crucial for method validation and quality control on a broad scale.
In a typical ILC for phthalate analysis, a central organizer prepares and distributes identical samples (e.g., spiked sunflower oil) to a number of participating laboratories. europa.eu The laboratories analyze the samples using their own methods and report their results for the concentration of DIDP. The organizer then statistically evaluates the performance of the laboratories.
Deuterated internal standards like DIDP-d4 are fundamental to the success of these studies. While the study itself may be focused on measuring unlabeled DIDP, the use of a labeled internal standard is often part of the recommended or validated analytical procedure. For example, a 2009 study organized by the EU Reference Laboratory for Food Contact Materials on the determination of DIDP in oil highlighted the challenges of analyzing technical phthalate mixtures and the importance of validating an improved analytical method. europa.eu The use of a deuterated internal standard in such a method is critical for achieving the required accuracy. By ensuring that each lab can correct for method variability, the results become more comparable, and any remaining discrepancies can be attributed to other aspects of the laboratory's procedure or calibration, allowing for continuous improvement in analytical performance across the board. europa.eu
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Diisodecyl Phthalate | DIDP |
| Diisodecyl Phthalate-d4 | DIDP-d4 |
| Monoisodecyl Phthalate | MIDP |
| Phthalic Acid | |
| Polyvinyl Chloride | PVC |
Regulatory and Policy Implications Based on Environmental Research of Diisodecyl Phthalate
Scientific Basis for Environmental Quality Standards and Guidelines
Environmental quality standards and guidelines for chemical substances like Diisodecyl Phthalate (B1215562) are established based on scientific data regarding their potential for environmental harm. Key considerations include the compound's persistence, bioaccumulation potential, and ecotoxicity.
Persistence and Biodegradation:
Bioaccumulation:
Research on the bioaccumulation of DIDP has shown varying results. Some studies indicate a potential for bioaccumulation in aquatic organisms. For instance, experimentally derived bioconcentration factor (BCF) values of up to 4000 have been reported for molluscs, suggesting a high potential for bioaccumulation. mst.dk However, other assessments conclude that DIDP has a low potential to bioaccumulate in organisms and biomagnify through food webs. canada.ca This is supported by the fact that DIDP is rapidly metabolized and eliminated by many organisms. industrialchemicals.gov.au The presence of DIDP in some higher trophic species is thought to be indicative of high localized exposure rather than significant biomagnification. canada.ca
Ecotoxicity:
The ecotoxicity of DIDP has been evaluated in a range of aquatic and terrestrial organisms. A key challenge in assessing the toxicity of high molecular weight phthalates like DIDP is their very low water solubility. mst.dkmst.dk This can lead to experimental difficulties and results where observed effect concentrations exceed the true water solubility of the compound. mst.dk
Standard laboratory tests have generally shown that DIDP has a low hazard potential for aquatic and terrestrial species, with no adverse effects on survival, growth, or reproduction observed at concentrations up to its solubility limits. canada.ca Acute toxicity to algae, crustaceans, and fish is not typically observed at or below the water solubility level of DIDP. mst.dk However, some long-term studies have indicated potential effects. For example, a long-term test with Daphnia magna reported a No-Observed-Effect Concentration (NOEC) of 0.03 mg/L, although the observed toxicity may have been due to physical effects from microdroplets of the substance rather than direct chemical toxicity. mst.dk
The following table summarizes some of the key ecotoxicological data for DIDP:
| Organism | Test Type | Endpoint | Result | Reference |
| Daphnia magna (Water Flea) | Long-term | Reproduction | NOEC = 0.03 mg/L | mst.dk |
| Algae | Acute | Toxicity | No toxicity observed up to the highest tested concentration | epa.gov |
| Fish | Acute | Toxicity | No toxicity observed at or below water solubility | mst.dk |
| Sediment-dwelling organisms | Acute and Chronic | Toxicity | No toxicity observed | epa.gov |
These scientific findings on persistence, bioaccumulation, and ecotoxicity form the foundation for establishing environmental quality standards, such as maximum permissible concentrations in water, soil, and sediment, to protect ecosystems from potential adverse effects of DIDP.
Strategies for Environmental Risk Management of Phthalates (DIDP)
Based on the scientific understanding of DIDP's environmental behavior, various risk management strategies have been implemented by regulatory bodies. These strategies aim to minimize environmental exposure and mitigate potential risks.
Regulatory Actions and Risk Evaluations:
In the United States, the Environmental Protection Agency (EPA) has addressed phthalates, including DIDP, under the Toxic Substances Control Act (TSCA). specialchem.comepa.gov The EPA has conducted a comprehensive risk evaluation for DIDP to determine if it presents an unreasonable risk to health or the environment under its conditions of use. specialchem.comfederalregister.gov This evaluation considers the chemical's hazards, uses, and potential for exposure. epa.gov The EPA's final risk evaluation for DIDP concluded that it presents an unreasonable risk of injury to human health under specific occupational exposure scenarios. specialchem.com
In the European Union, the European Chemicals Agency (ECHA) also evaluates the risks of chemicals like DIDP under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. A specific migration limit (SML) of 9 mg/kg of food has been set for the sum of diisodecyl phthalates and diisononyl phthalates from food contact materials. wikipedia.org
Risk Management Measures:
The primary goal of risk management for DIDP is to control its release into the environment. Since a significant pathway for environmental entry is through its use in industrial and consumer products, strategies often focus on:
Use Restrictions: Limiting or prohibiting the use of DIDP in certain applications where the potential for environmental release or human exposure is high.
Emission Controls: Implementing engineering controls and best practices in manufacturing and processing facilities to minimize the release of DIDP into the air and water.
Product Stewardship: Encouraging manufacturers to take responsibility for the entire lifecycle of their products, including the responsible disposal and recycling of products containing DIDP.
The EPA's actions on phthalates are part of a broader effort to assess and manage the risks of existing chemicals in commerce. epa.gov
Future Research Directions in Understanding Diisodecyl Phthalate Environmental Behavior
Despite the existing body of research on DIDP, there are still areas where further investigation is needed to refine our understanding of its environmental behavior and potential impacts.
Key areas for future research include:
Mode of Toxic Action: Detailed studies on the specific mechanisms by which DIDP may exert toxicity in aquatic organisms are currently lacking. mst.dk A better understanding of the mode of action would improve the accuracy of risk assessments.
Long-term, Low-level Exposure: More research is needed on the potential effects of chronic, low-level exposure to DIDP on a wider range of species and ecosystem functions.
Mixture Effects: In the environment, organisms are exposed to a complex mixture of chemicals. Future studies should investigate the potential interactive effects of DIDP with other phthalates and environmental contaminants.
Environmental Fate in Anaerobic Environments: Given that DIDP is predicted to be more persistent in anaerobic environments, further research is needed to better understand its fate and transport in these compartments, such as deep sediments.
Biomarkers of Exposure and Effect: The development and validation of sensitive biomarkers of exposure and effect in wildlife would provide valuable tools for monitoring the environmental impact of DIDP. nih.govnih.gov Research into the toxicokinetics of DIDP and its metabolites is crucial for identifying suitable biomarkers. nih.gov
Neurotoxic Effects: Some studies have suggested that DIDP may have neurotoxic effects in organisms like zebrafish, as indicated by alterations in swimming behavior and acetylcholinesterase activity. nih.govresearchgate.net Further investigation into the neurotoxic potential of DIDP is warranted.
Addressing these research gaps will contribute to more comprehensive and accurate environmental risk assessments for DIDP and will help to ensure that regulatory policies are based on the most up-to-date scientific knowledge.
Q & A
Basic Research Questions
Q. How can researchers ensure accurate identification and quantification of Diisodecyl Phthalate-d4 (DIDP-d4) in complex environmental matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC) or liquid chromatography (LC) to distinguish DIDP-d4 from unlabeled analogs and matrix interferences. Employ isotopically labeled surrogates (e.g., DnBP-d4) to correct for recovery losses during extraction . Validate methods using certified reference materials (CRMs) and adhere to QA/QC protocols, including blank spikes and matrix-matched calibration curves .
Q. What are the critical physicochemical parameters to consider when designing experiments involving DIDP-d4?
- Methodological Answer : Key parameters include viscosity (measured via surface light scattering or capillary viscometry), temperature/pressure stability (studied up to 1 GPa), and partitioning coefficients (log Kow ~9.3). These properties influence solvent compatibility, diffusion rates, and environmental fate modeling . For kinetic studies, ensure temperature control within ±0.1°C to minimize viscosity-related experimental errors .
Q. How can researchers mitigate matrix effects when analyzing DIDP-d4 in biological samples (e.g., serum, tissues)?
- Methodological Answer : Apply solid-phase extraction (SPE) with C18 or HLB cartridges to isolate DIDP-d4 from lipids and proteins. Use enzymatic digestion (e.g., lipase) for tissue homogenates. Quantify recovery rates using deuterated internal standards and validate with spike-recovery experiments across multiple matrices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported toxicokinetic data for DIDP-d4 metabolites?
- Methodological Answer : Discrepancies in metabolite half-lives (e.g., mono-isodecyl phthalate) may arise from species-specific metabolism or analytical sensitivity. Use in vitro hepatocyte models (human vs. rodent) to compare cytochrome P450 activity. Pair ultra-high-resolution mass spectrometry (HRMS) with stable isotope tracers to track metabolite pathways . Cross-validate findings with in silico pharmacokinetic models (e.g., GastroPlus) .
Q. How can the environmental persistence of DIDP-d4 be modeled under varying climatic conditions?
- Methodological Answer : Incorporate fugacity models with inputs for DIDP-d4’s Henry’s Law constant (estimated via EPI Suite) and biodegradation rates (measured via OECD 301F tests). Validate against field data from EPA’s environmental fate assessments, which account for hydrolysis rates in aquatic systems and sorption to organic carbon in soils .
Q. What statistical approaches are recommended for reconciling conflicting epidemiological data on DIDP-d4’s reproductive toxicity?
- Methodological Answer : Apply meta-regression to adjust for confounding variables (e.g., co-exposure to other phthalates). Use Bayesian hierarchical models to quantify uncertainty in low-dose extrapolation. Cross-reference human biomonitoring data (e.g., urinary metabolites) with controlled animal studies to establish dose-response consistency .
Data Generation & Validation
Q. How should researchers design longitudinal studies to assess DIDP-d4 bioaccumulation in aquatic ecosystems?
- Methodological Answer : Deploy passive samplers (e.g., polyethylene devices) in water columns and sediment beds to measure time-integrated concentrations. Use LC-MS/MS with isotope dilution for trace-level detection. Normalize lipid content in biota (e.g., fish) and apply kinetic bioaccumulation models (e.g., BCFBAF) validated against EPA’s draft risk evaluation datasets .
Q. What protocols ensure reproducibility in measuring DIDP-d4’s endocrine-disrupting effects?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 458 for steroidogenesis assays). Use CRISPR-engineered reporter cell lines (e.g., ERα-CALUX) to quantify receptor binding. Report results with minimum effect concentrations (EC10/EC50) and benchmark dose (BMD) metrics, aligning with EPA’s hazard assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
